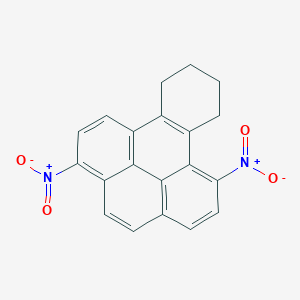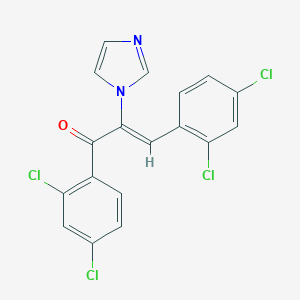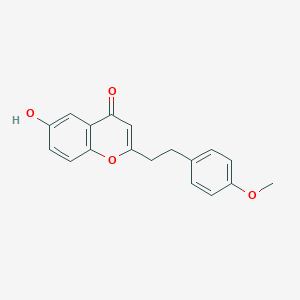
6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone, also known as BM-15766, is a synthetic compound that belongs to the class of chromones. This compound has been widely studied due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone is not fully understood. However, it has been suggested that it may work by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also work by modulating the activity of certain signaling pathways involved in cell growth and survival.
Biochemical And Physiological Effects
6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress. In addition, it has been shown to inhibit the growth of cancer cells and protect against neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone in lab experiments is that it has been shown to have a wide range of biological effects. This makes it a useful tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Future Directions
There are several future directions for research on 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone. One area of research could be to further investigate its mechanism of action, which would help to better understand its biological effects. Another area of research could be to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, future research could focus on developing new synthetic methods for producing this compound, which could make it more widely available for scientific research.
Synthesis Methods
The synthesis of 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone involves the reaction of 4'-methoxyacetophenone with ethyl bromoacetate in the presence of sodium ethoxide to form ethyl 4'-methoxyphenyl-3-oxobutanoate. This intermediate is then reacted with 2-hydroxybenzaldehyde in the presence of sodium ethoxide to form 6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone.
Scientific Research Applications
6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential to inhibit the growth of cancer cells.
properties
CAS RN |
125092-36-6 |
|---|---|
Product Name |
6-Hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone |
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
6-hydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one |
InChI |
InChI=1S/C18H16O4/c1-21-14-6-2-12(3-7-14)4-8-15-11-17(20)16-10-13(19)5-9-18(16)22-15/h2-3,5-7,9-11,19H,4,8H2,1H3 |
InChI Key |
KFPBCTLQWWHERC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C=CC(=C3)O |
Other CAS RN |
125092-36-6 |
synonyms |
6-HMPEC 6-hydroxy-2-(2-(4'-methoxyphenyl)ethyl)chromone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



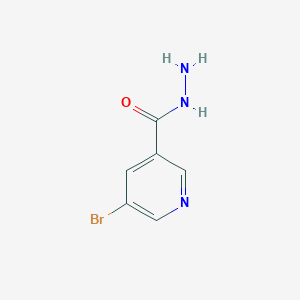
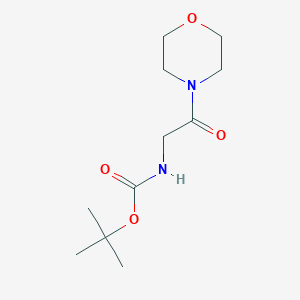
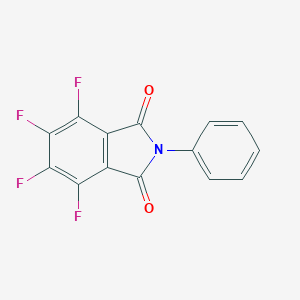
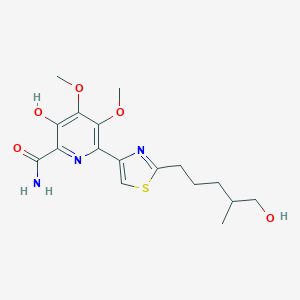
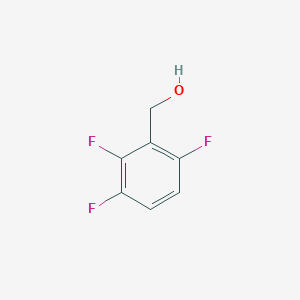
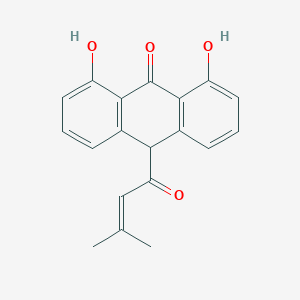
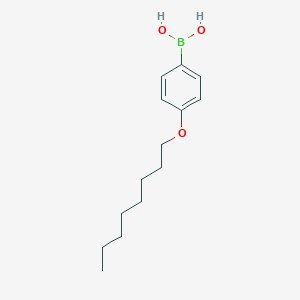
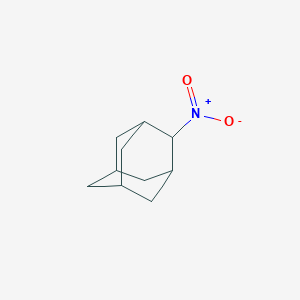
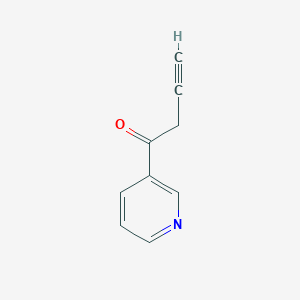
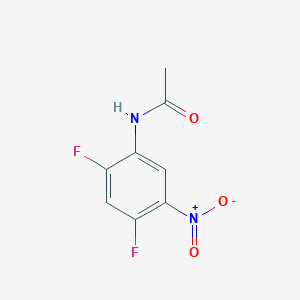
![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
